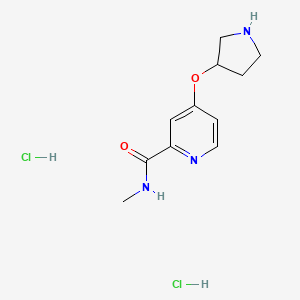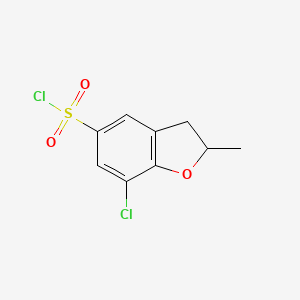
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
描述
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a chloro group, a methyl group, and a sulfonyl chloride group attached to the benzofuran ring.
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
For example, they have been shown to exhibit anti-tumor activity, suggesting that they may impact pathways related to cell growth and proliferation .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a focus of recent research, with improved bioavailability being one of the targets achieved with most of the more recent compounds .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells .
生化分析
Biochemical Properties
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular function . Additionally, it affects cell signaling pathways by modulating the activity of key signaling molecules, which can result in altered cellular responses. The impact on cellular metabolism includes changes in the rates of metabolic reactions and the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . The binding interactions often involve the formation of covalent bonds, which result in the modification of the target biomolecule’s structure and function. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of specific enzymes or the modulation of cellular signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes can result in the accumulation or depletion of certain metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can affect its overall efficacy and toxicity, as it determines the concentration of the compound in various tissues and organs.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound within certain subcellular regions can enhance its interaction with target biomolecules, thereby increasing its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the benzofuran derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex benzofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
科学研究应用
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with benzofuran scaffolds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 7-chlorobenzofuran share structural similarities.
Sulfonyl Chlorides: Compounds such as p-toluenesulfonyl chloride and methanesulfonyl chloride have similar functional groups.
Uniqueness
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is unique due to the combination of its benzofuran ring with chloro, methyl, and sulfonyl chloride groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other benzofuran derivatives and sulfonyl chlorides.
属性
IUPAC Name |
7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMHGPTTUKYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


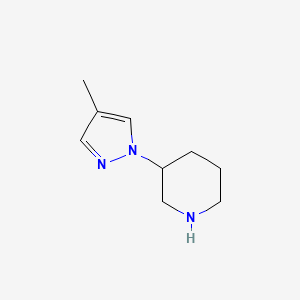
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)
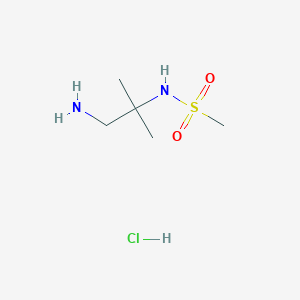
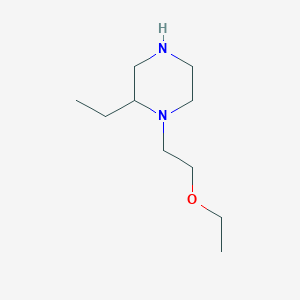
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride](/img/structure/B1422928.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1422929.png)
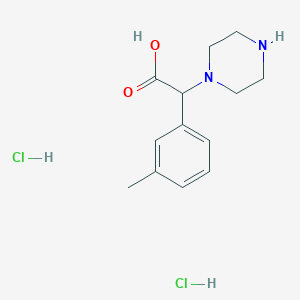
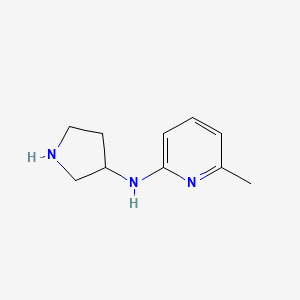
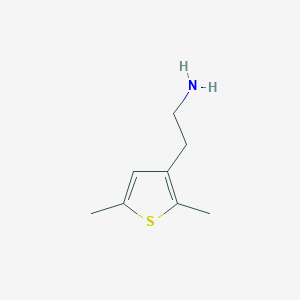
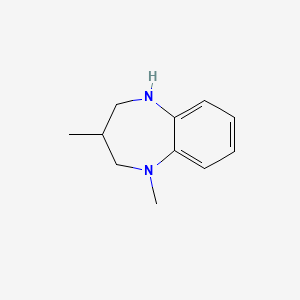
![2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1422938.png)
![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)
![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)
